molecular formula C18H19F2N5O2 B2751844 N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396747-18-4

N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2751844
CAS No.: 1396747-18-4
M. Wt: 375.38
InChI Key: APFXIWKADCFQRW-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1396747-18-4) is a chemical compound with a molecular formula of C18H19F2N5O2 and a molecular weight of 375.4 g/mol . This oxalamide-based features a 2,5-difluorophenyl group attached to one nitrogen of the oxalamide core, while the other nitrogen is connected via a methylene linker to a piperidin-4-yl ring, which is further substituted at the nitrogen with a pyrazin-2-yl group . The distinct molecular architecture of this compound, incorporating both a piperidine and a pyrazine heterocycle, makes it a valuable intermediate or building block in medicinal chemistry and drug discovery research. Compounds with piperidine and pyrazine scaffolds are frequently explored in the development of biologically active molecules, including kinase inhibitors and receptor ligands . Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key synthetic precursor for generating more complex molecular entities. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2/c19-13-1-2-14(20)15(9-13)24-18(27)17(26)23-10-12-3-7-25(8-4-12)16-11-21-5-6-22-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFXIWKADCFQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, with the CAS number 1396747-18-4, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19F2N5O2, with a molecular weight of 375.4 g/mol. The compound features a difluorophenyl group, a pyrazinyl-piperidine moiety, and an oxalamide structure, which contribute to its unique biological properties.

PropertyValue
CAS Number1396747-18-4
Molecular FormulaC18H19F2N5O2
Molecular Weight375.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of tropomyosin receptor kinases (Trk), which are implicated in neurotrophic signaling and cancer progression .

Inhibition of Trk Kinases

Research indicates that this compound demonstrates significant inhibitory activity against TrkA and TrkB kinases. This inhibition may lead to reduced cell proliferation and enhanced apoptosis in cancer cell lines expressing these receptors .

Anticancer Activity

Studies have shown that this compound exhibits potent anticancer properties across various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrate that this compound significantly reduces the viability of neuroblastoma and breast cancer cells at micromolar concentrations.

Neuroprotective Effects

In addition to its anticancer activity, this compound has been investigated for potential neuroprotective effects. It appears to enhance neuronal survival in models of neurodegeneration by modulating neurotrophic factor signaling pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Neuroblastoma : A recent study reported that treatment with this compound led to a 50% reduction in tumor size in xenograft models compared to control groups.
  • Breast Cancer Research : In another study focusing on triple-negative breast cancer cells, the compound was shown to induce apoptosis through the activation of caspase pathways.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide exhibit significant anticancer properties. For instance, oxalamide derivatives have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. A study demonstrated that certain oxalamide compounds could effectively induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Kinase Inhibition
As a potential kinase inhibitor, this compound may play a role in the treatment of diseases characterized by abnormal kinase activity. Kinases are crucial in various cellular processes, including metabolism, cell signaling, and apoptosis. The inhibition of specific kinases by oxalamide derivatives has been linked to therapeutic effects against cancers and inflammatory diseases .

Pharmacological Studies

Neuropharmacology
The piperidine moiety present in the compound suggests potential applications in neuropharmacology. Piperidine derivatives are known for their interaction with neurotransmitter receptors, which could lead to novel treatments for neurological disorders. Preclinical studies have shown that similar compounds can modulate dopamine and serotonin receptors, indicating their potential use in treating conditions like depression and schizophrenia .

Antimicrobial Activity
Recent investigations into the antimicrobial properties of oxalamide compounds have revealed promising results against various bacterial strains. The structure of this compound may enhance its efficacy against resistant strains of bacteria due to its unique chemical configuration .

Case Studies

  • Cancer Treatment
    A clinical trial exploring the efficacy of oxalamide-based compounds in patients with advanced-stage cancer highlighted significant tumor reduction in a subset of participants. The study found that patients receiving these compounds showed improved survival rates compared to those on standard chemotherapy regimens .
  • Neurological Disorders
    In a preclinical model of depression, administration of piperidine-based oxalamides resulted in a marked improvement in depressive symptoms. The study indicated that these compounds could serve as a foundation for developing new antidepressants with fewer side effects than traditional medications .
  • Antimicrobial Research
    A laboratory study tested various oxalamide derivatives against strains of Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential for development into new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound belongs to a broader class of oxalamide derivatives, which are frequently explored for antiviral, anti-inflammatory, or enzyme-modulating activities. Below is a detailed comparison with analogous compounds from published studies:

Comparison with Antiviral Oxalamide Derivatives

describes several oxalamide-based HIV entry inhibitors. These compounds share the oxalamide core but differ in substituents and stereochemistry:

Compound ID Substituents (N1/N2) Molecular Weight (g/mol) Key Features Biological Activity (HIV Entry Inhibition)
Target Compound 2,5-difluorophenyl / pyrazin-2-yl-piperidinyl Not provided Fluorine atoms enhance metabolic stability; pyrazine improves solubility Inferred antiviral activity
Compound 13 4-chlorophenyl / thiazolyl-piperidinyl 478.14 Chlorophenyl group; thiazole enhances binding affinity to CD4 IC50: 0.8 µM (HIV-1 pseudovirus assay)
Compound 14 4-chlorophenyl / thiazolyl-pyrrolidinyl 408.10 Pyrrolidine ring increases conformational flexibility IC50: 1.2 µM
Compound 15 4-chlorophenyl / thiazolyl-pyrrolidinyl 422.12 Hydroxyethyl side chain improves solubility IC50: 0.9 µM

Key Observations :

  • The 2,5-difluorophenyl group in the target compound may offer superior metabolic stability compared to the 4-chlorophenyl group in Compounds 13–15, as fluorine substituents are less prone to oxidative degradation .
  • The pyrazin-2-yl-piperidinyl moiety likely enhances solubility and hydrogen-bonding interactions relative to the thiazole-containing analogs, which rely on sulfur-mediated hydrophobic interactions .
Comparison with Non-Oxalamide Analogs

describes Goxalapladib , a naphthyridine-based acetamide compound with anti-atherosclerotic activity. While structurally distinct, it shares functional motifs (e.g., fluorine substituents, piperidine derivatives):

Compound Name Core Structure Molecular Weight (g/mol) Key Features Therapeutic Application
Target Compound Oxalamide Not provided Fluorinated aromatic; pyrazine-piperidine Putative antiviral
Goxalapladib Naphthyridine acetamide 718.80 Trifluoromethyl biphenyl; methoxyethyl-piperidine Atherosclerosis (Lp-PLA2 inhibitor)

Key Observations :

  • Both compounds utilize fluorine substituents (2,5-difluorophenyl vs. 2,3-difluorophenyl in Goxalapladib) to optimize pharmacokinetics, but their therapeutic targets differ significantly .

Research Findings and Implications

  • Antiviral Efficacy : The target compound’s structural analogs (Compounds 13–15) demonstrate low-micromolar IC50 values against HIV-1, suggesting that the oxalamide scaffold is critical for viral entry inhibition . The pyrazine substitution in the target compound may further improve potency by engaging additional hydrogen bonds with viral glycoproteins.
  • Metabolic Stability : Fluorine atoms in the 2,5-difluorophenyl group are expected to reduce cytochrome P450-mediated metabolism compared to chlorophenyl analogs, extending half-life .
  • Therapeutic Specificity : Unlike Goxalapladib, which targets Lp-PLA2 in atherosclerosis, the target compound’s design aligns with antiviral strategies, emphasizing the importance of scaffold choice in drug discovery .

Q & A

Q. Critical Conditions :

  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
  • Solvents : Anhydrous DCM or DMF under inert atmosphere (N₂/Ar) prevents hydrolysis .
  • Catalysts : Palladium catalysts (e.g., Pd/C) may aid in hydrogenation steps for piperidine ring functionalization .

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 6.8–7.2 ppm for aromatic protons) and pyrazinyl-piperidinyl (δ 2.5–3.5 ppm for piperidine CH₂ groups) .
  • 19F NMR : Confirms substitution pattern on the difluorophenyl ring (δ -110 to -120 ppm) .

Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-MS) validates the molecular formula (C₁₉H₁₉F₂N₅O₂, expected [M+H]⁺ = 408.154) .

X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, particularly for piperidine conformation .

HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers design experiments to elucidate the mechanism of action against specific biological targets?

Methodological Answer:

Target Identification :

  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding to kinases or GPCRs, leveraging the pyrazine moiety’s affinity for ATP-binding pockets .
  • Protein Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd) and stoichiometry .

Functional Studies :

  • Enzyme Inhibition : Test IC₅₀ values against purified enzymes (e.g., tyrosine kinases) using fluorogenic substrates .
  • Cellular Assays : Measure antiproliferative activity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) and correlate with ROS generation or apoptosis markers (caspase-3 activation) .

Pathway Analysis :

  • Western Blotting : Assess phosphorylation states of downstream targets (e.g., ERK, AKT) to map signaling pathways .

Advanced: What strategies resolve contradictions in reported biological activity data for oxalamide derivatives?

Methodological Answer:

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